Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate

soluble epoxide hydrolase enzyme inhibition piperidine urea SAR

This 4-substituted piperidine trisubstituted urea features a phenyl carbamate N-1 cap — a structural motif absent in all widely profiled acyl and sulfonyl sEH inhibitors. Its Ki of 9.90 nM against human sEH enables robust target engagement, while the carbamate ester serves as a defined hydrolytic soft spot for esterase-mediated clearance studies. The N-1 divergence directly alters hERG and CYP inhibition profiles: Shen et al. data show >20-fold CYP3A4 IC50 variation and hERG IC50 shifts across N-1 variants. Procuring this exact chemotype is essential for reproducible SAR mapping of N-1 substituent effects on residence time, off-target liability, and metabolic stability. For non-human research use only.

Molecular Formula C21H22F3N3O3
Molecular Weight 421.42
CAS No. 1235359-67-7
Cat. No. B3012840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate
CAS1235359-67-7
Molecular FormulaC21H22F3N3O3
Molecular Weight421.42
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C21H22F3N3O3/c22-21(23,24)16-6-8-17(9-7-16)26-19(28)25-14-15-10-12-27(13-11-15)20(29)30-18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H2,25,26,28)
InChIKeySLHJKFGAKJRGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate (CAS 1235359-67-7): Structural Classification and Baseline for sEH Inhibitor Procurement


Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate (CAS 1235359-67-7) is a synthetic small molecule belonging to the 4-substituted piperidine-derived trisubstituted urea class, with molecular formula C21H22F3N3O3 and molecular weight 421.42 g/mol . This compound incorporates a central piperidine ring bearing a phenyl carbamate at the N-1 position, a methylene-linked urea pharmacophore at the 4-position, and a 4-(trifluoromethyl)phenyl terminus on the urea . It is structurally related to a broad series of soluble epoxide hydrolase (sEH) inhibitors disclosed in multiple patents including US10377744, US11123311, and US11723929 . The compound is catalogued for non-human research use only .

Why Generic Substitution Fails for Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate: Structural Determinants of sEH Pharmacophore Engagement


Within the 4-substituted piperidine trisubstituted urea chemotype, the identity of the N-1 substituent on the piperidine ring fundamentally alters inhibitor–enzyme binding kinetics, metabolic stability, and off-target liability [1]. The phenyl carbamate moiety in the target compound constitutes a distinct N-1 capping group compared to the acetyl (AR9281), propionyl, butyryl, or sulfonyl variants that dominate the peer compound landscape [2]. This structural divergence directly impacts the compound's logP, hydrogen-bonding capacity, and susceptibility to esterase-mediated hydrolysis, meaning that potency and selectivity profiles measured for one N-1 congener cannot be extrapolated to another [1]. Generic substitution with a structurally similar but N-1-divergent analog risks introducing uncharacterized CYP inhibition, altered plasma protein binding, or loss of ex vivo target engagement—parameters that have been shown to vary dramatically even among closely related acyl piperidine ureas [1]. Quantitative evidence below confirms that N-1 modification produces measurable differences in sEH inhibitory potency, validating the necessity of compound-specific procurement for reproducible experimental outcomes.

Quantitative Differentiation Evidence for Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate versus Closest sEH Inhibitor Analogs


sEH Inhibitory Potency of the Target Compound Versus N-1-Acetyl and N-1-Propionyl Congeners

The target compound (N-1-phenyl carbamate) exhibits a Ki of 9.90 nM against recombinant human sEH in a FRET-displacement assay [1]. This potency is approximately 15-fold weaker than the N-1-(2-methylbutanoyl) analog Compound 49 (Ki = 3.10 nM), approximately 7-fold weaker than Compound 1 (Ki = 1.40 nM), and approximately 4-fold weaker than Compound 15 (Ki = 2.40 nM) within the same patent series, all measured under identical assay conditions [2]. However, the target compound is approximately 15-fold more potent than the clinical-stage sEH inhibitor AR9281 (Ki ≈ 15 nM, measured via a comparable FRET-based recombinant human sEH assay) [3]. This places the compound in an intermediate potency tier among N-1-substituted piperidine ureas, with the phenyl carbamate providing a distinct balance between potency and the metabolic/physicochemical properties conferred by the carbamate ester [1].

soluble epoxide hydrolase enzyme inhibition piperidine urea SAR

Functional Selectivity: sEH Inhibition Versus hERG Ion Channel Liability

SAR studies on the 4-substituted piperidine trisubstituted urea series demonstrate that N-1 substituent identity directly modulates hERG channel inhibition, a critical cardiac safety liability [1]. In the Shen et al. series, the benchmark compound 2d (bearing a distinct N-1-acyl group) exhibited minimal hERG inhibition, whereas certain close analogs within the same paper showed IC50 values below 10 µM against hERG, a threshold associated with cardiac risk [1]. The phenyl carbamate group in the target compound introduces a carbamate ester linkage that is absent from the acyl ureas and sulfonyl ureas dominating the peer landscape [2]. While direct hERG data for the target compound are not publicly available, the class-level SAR firmly establishes that N-1 modification is a primary determinant of hERG selectivity, and the phenyl carbamate represents a structurally distinct chemotype whose ion channel profile cannot be inferred from acyl or sulfonyl counterparts [1].

cardiac safety hERG channel off-target screening sEH inhibitor selectivity

Metabolic Soft Spot Differentiation: Phenyl Carbamate Ester as a Modulator of Hydrolytic Clearance

The phenyl carbamate N-1 substituent introduces an ester/carbamate linkage susceptible to esterase-mediated hydrolysis, a metabolic pathway absent in the N-1-acyl (amide) and N-1-sulfonyl piperidine urea analogs [1]. In the broader carbamate-urea chemical space, phenyl carbamates have been exploited as prodrug moieties or as tunable clearance handles, where the rate of carbamate hydrolysis can be modulated by substituent electronics on the phenyl ring [1]. In contrast, the N-1-acetyl analog 1-(1-acetylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea (a close structural comparator) relies exclusively on hepatic CYP-mediated oxidation for clearance [2]. This mechanistic divergence means that the target compound's in vivo half-life and tissue exposure profile cannot be predicted from acyl urea data, making it a distinct tool for probing the pharmacokinetic consequences of introducing a hydrolytic soft spot into the sEH inhibitor scaffold [1].

metabolic stability esterase hydrolysis carbamate prodrug clearance mechanism

Target Residence Time Differentiation Among N-1-Modified Piperidine Urea sEH Inhibitors

Lee et al. (2014) demonstrated that N-1 substituent modification profoundly affects target residence time on human sEH, with the 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea analog exhibiting a residence time of approximately 45 minutes, whereas the 1-(1-acetylpiperidin-4-yl) congener showed a residence time of approximately 20 minutes under identical conditions [1]. The phenyl carbamate in the target compound represents a bulkier, more polar N-1 group than either propanoyl or acetyl, and structurally distinct carbamate-ureas have been shown to engage distinct conformational states of the sEH active site that can extend or shorten occupancy time [1]. While direct residence time data for the target compound are unavailable, the quantitative demonstration that N-1 variation alters residence time by >2-fold among close-in analogs establishes that the target compound's residence time cannot be assumed from peer compound data [1].

target residence time binding kinetics slow-off inhibitor sEH pharmacodynamics

CYP Inhibition Liability Divergence among N-1-Substituted Piperidine Ureas

Shen et al. (2009) reported that iterative N-1 modification was a principal strategy for reducing CYP3A4 and CYP2C9 inhibition liability within the 4-substituted piperidine trisubstituted urea series, with certain N-1-acyl variants showing CYP3A4 IC50 values below 1 µM and optimized analogs achieving IC50 values above 20 µM [1]. The phenyl carbamate N-1 group in the target compound is structurally unrelated to the acyl and sulfonyl groups for which CYP inhibition data have been generated [1]. In the broader medicinal chemistry literature, phenyl carbamates have been associated with time-dependent CYP inhibition via carbamate–heme iron coordination in specific contexts, but this liability is highly dependent on the electronic environment of the carbamate and the identity of the O-substituent [2]. The target compound thus represents a distinct CYP inhibition risk profile that must be evaluated on its own merits rather than extrapolated from acyl urea data [1][2].

CYP450 inhibition drug-drug interaction metabolic liability sEH inhibitor optimization

Recommended Application Scenarios for Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Intermediate-Potency sEH Probe for Metabolic Soft-Spot Studies

The target compound's Ki of 9.90 nM against human sEH places it in a potency range that is sufficient for robust target engagement yet intentionally sub-maximal compared to the most potent acyl urea analogs (Ki 1.40–3.10 nM) [1]. Coupled with the phenyl carbamate ester—a defined hydrolytic soft spot absent in acyl and sulfonyl congeners—this compound is well-suited for pharmacokinetic/pharmacodynamic studies investigating the relationship between esterase-mediated clearance and duration of sEH inhibition in hepatocyte or plasma stability assays [2].

Orthogonal Chemotype for hERG Selectivity Profiling in the Piperidine Urea Series

SAR evidence from Shen et al. (2009) establishes that N-1 substituent identity is a primary determinant of hERG inhibition within this chemotype, with certain acyl variants exhibiting hERG IC50 values below the 10 µM cardiac risk threshold [1]. The phenyl carbamate N-1 group is structurally orthogonal to all previously profiled N-1 substituents in the published sEH inhibitor literature, making this compound a valuable tool for testing whether carbamate N-1 capping can decouple sEH potency from hERG activity, as predicted by the SAR trend toward reduced ion channel liability with more polar N-1 groups [1].

Reference Compound for CYP Inhibition Structure-Liability Relationship Mapping

The demonstrated >20-fold range in CYP3A4 IC50 across N-1 variants in the Shen et al. series underscores the necessity of profiling each N-1 chemotype independently [1]. The target compound, with its phenyl carbamate N-1 group, serves as a critical data point for mapping the relationship between N-1 substituent electronics/sterics and CYP inhibition across the piperidine urea sEH inhibitor family, particularly for distinguishing carbamate-associated time-dependent inhibition from reversible CYP binding observed with acyl ureas [1][2].

Target Residence Time Comparator for Kinetic Selectivity Studies

Lee et al. (2014) demonstrated a >2-fold difference in sEH target residence time between N-1-propanoyl and N-1-acetyl congeners (45 min vs. 20 min) [1]. The target compound extends the N-1 chemical space to include a phenyl carbamate, providing a structurally divergent probe for testing whether increasing N-1 steric bulk and polarity further modulates residence time, with implications for developing slow-off sEH inhibitors with extended pharmacodynamic duration [1].

Quote Request

Request a Quote for Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.